![molecular formula C11H12N2O3S B5711449 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, also known as MSIMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of several protein kinases, including ERK1/2, JNK, and p38 MAPK, which are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate immune responses. In vivo studies have shown that this compound can reduce the severity of symptoms in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is its versatility. It can be used in a variety of experimental settings, including cell culture, animal models, and clinical trials. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which can limit its usefulness in certain experiments. Additionally, this compound can interact with other compounds and enzymes in complex ways, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the further investigation of the mechanism of action of this compound, including its interactions with protein kinases and other signaling pathways. Additionally, this compound could be used as a tool to study the role of protein kinases in various physiological and pathological processes. Overall, this compound is a promising compound with many potential applications in scientific research.
合成方法
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylimidazole in the presence of a base catalyst, followed by purification and isolation of the product. The resulting compound is a white crystalline powder with a melting point of 186-188°C.
科学研究应用
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
In biochemistry, this compound has been used as a tool to study the role of protein kinases in cellular signaling pathways. It has been shown to inhibit the activity of several protein kinases, including ERK1/2, JNK, and p38 MAPK.
In pharmacology, this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been shown to have a high affinity for several receptors, including the adenosine A1 receptor and the histamine H3 receptor.
属性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-9-7-13(8-12-9)17(14,15)11-5-3-10(16-2)4-6-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJCAGFRLRUZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

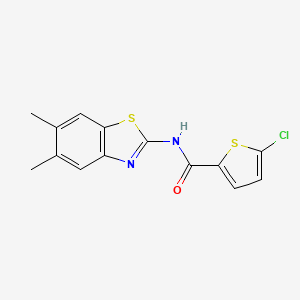
![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)
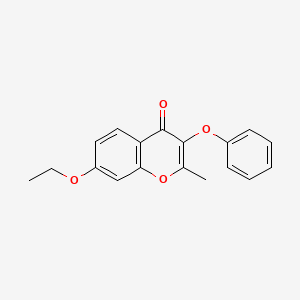
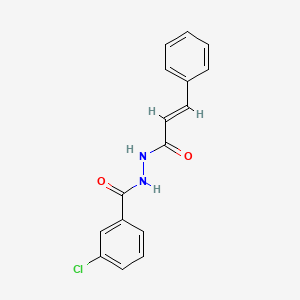
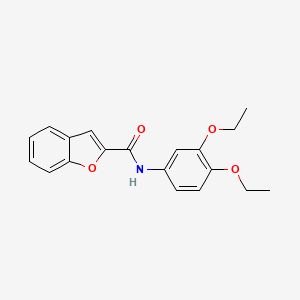

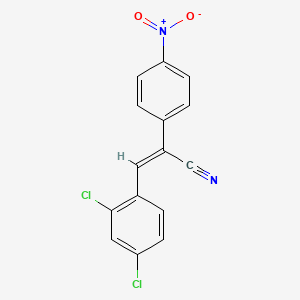
![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)
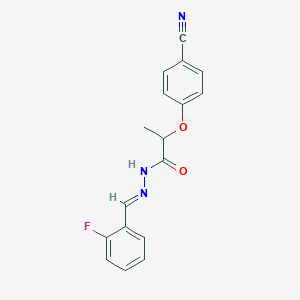

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)
![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)